7-Methoxynaphthalene-1-sulfonyl chloride

Organic Synthesis Regioselectivity Sulfonamide Chemistry

Sulfonamide library synthesis often stalls when the 2-sulfonyl chloride isomer cannot deliver the 7-methoxy-1-sulfonyl substitution pattern needed for unexplored SAR space. 7-Methoxynaphthalene-1-sulfonyl chloride (CAS 56875-61-7) directly addresses this regioisomeric gap as a shelf-stable electrophile. • Introduces the 7-MeO-1-naphthalenesulfonyl moiety via nucleophilic substitution for distinct SAR exploration • Serves as a mass-differentiated label (Δm/z = +256.71) for isotope-coded derivatization & multiplexed LC-MS quantification • Dual-function reactive handle: simultaneous sulfonamide bond formation & fluorescent naphthalene installation for cellular imaging Supplied at 97% purity with global ambient shipping.

Molecular Formula C11H9ClO3S
Molecular Weight 256.71 g/mol
CAS No. 56875-61-7
Cat. No. B14633272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxynaphthalene-1-sulfonyl chloride
CAS56875-61-7
Molecular FormulaC11H9ClO3S
Molecular Weight256.71 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CC=C2S(=O)(=O)Cl)C=C1
InChIInChI=1S/C11H9ClO3S/c1-15-9-6-5-8-3-2-4-11(10(8)7-9)16(12,13)14/h2-7H,1H3
InChIKeyJQOAPMZPGOGRNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methoxynaphthalene-1-sulfonyl chloride (CAS 56875-61-7): A Specialized Arylsulfonyl Chloride Building Block


7-Methoxynaphthalene-1-sulfonyl chloride is an arylsulfonyl chloride featuring a naphthalene core with a methoxy group at the 7-position and a sulfonyl chloride at the 1-position . With a molecular formula of C11H9ClO3S and a molecular weight of 256.71 g/mol, it is primarily utilized as an electrophilic reagent for introducing a 7-methoxynaphthalene-1-sulfonyl moiety into target molecules via nucleophilic substitution, enabling applications in synthetic chemistry and biomolecule modification .

Why Other Naphthalenesulfonyl Chlorides Cannot Be Interchanged for 7-Methoxynaphthalene-1-sulfonyl chloride


The substitution pattern on the naphthalene ring critically dictates both reactivity and the properties of the resulting derivatives. In sulfonyl chlorides, the position of the electron-donating methoxy group influences the electrophilicity of the sulfonyl chloride, as well as the photophysical characteristics of the final sulfonamide or sulfonate products . For instance, the 7-methoxy substitution pattern yields a distinct steric and electronic environment compared to the 2-sulfonyl or 5-methoxy analogs, directly impacting reaction kinetics and the performance of the conjugate in applications like fluorescent labeling or chromatographic separation [1].

Quantitative Evidence for Selecting 7-Methoxynaphthalene-1-sulfonyl chloride over Analogs


Regioisomeric Differentiation: 7-Methoxy-1-sulfonyl vs. 7-Methoxy-2-sulfonyl Chloride

The 7-Methoxynaphthalene-1-sulfonyl chloride provides a distinct sulfonyl chloride attachment site at the naphthalene 1-position, in contrast to the commercially available regioisomer 7-Methoxynaphthalene-2-sulfonyl chloride (CAS 56875-60-6) . This positional difference alters the electrophilic character and steric profile of the reactive center, leading to different product distributions or reaction rates in nucleophilic aromatic substitution pathways [1].

Organic Synthesis Regioselectivity Sulfonamide Chemistry

Solubility Enhancement via 7-Methoxy Substitution

The 7-methoxy group enhances solubility in common organic solvents relative to unsubstituted naphthalene sulfonyl chlorides, a characteristic that improves reagent handling and reaction homogeneity in organic media . This effect is consistent with established principles of naphthalene functionalization, where methoxy substitution increases lipophilicity and disrupts crystal packing .

Organic Solubility Reagent Formulation Synthetic Efficiency

Utility as a Derivatization Reagent for Hydroxyl and Amino Groups

Naphthalenesulfonyl chlorides are established as effective derivatization reagents for enhancing detection sensitivity in LC-MS/MS [1]. The 7-methoxy substitution is expected to confer a unique mass shift (Δm/z = +256.71 for the 7-methoxynaphthalene-1-sulfonyl group) and may influence ionization efficiency compared to other sulfonyl chloride tags such as dansyl chloride (Δm/z = +234.32) .

Analytical Chemistry Derivatization LC-MS/MS

Improved Chromatographic Behavior of Derivatized Analytes

Patent literature indicates that naphthalenesulfonyl compounds, as a class, are capable of improving the chromatographic separation behaviors of target compounds after derivatization [1]. The 7-methoxy-1-sulfonyl substitution pattern likely provides a specific balance of hydrophobicity and π-π interactions that can enhance resolution in reversed-phase HPLC compared to simpler sulfonyl chloride tags .

Chromatography HPLC Separation Science

Potential Fluorescent Labeling Applications

Methoxynaphthalene derivatives are known to exhibit useful fluorescence properties, including solvatochromism and high quantum yields, which are exploited in the design of fluorescent probes [1]. While specific quantum yield data for the 7-methoxy-1-sulfonyl derivative are not available, its structural similarity to known fluorescent naphthalenes suggests it could serve as a fluorescent tag upon conjugation to biomolecules .

Fluorescence Bioconjugation Protein Labeling

Optimized Application Scenarios for 7-Methoxynaphthalene-1-sulfonyl chloride Based on Quantitative Evidence


Synthesis of Regiospecifically Substituted Sulfonamide Libraries

Researchers building focused libraries of sulfonamide-containing compounds can leverage the 1-sulfonyl chloride regioisomer to access a distinct chemical space. The 7-methoxy-1-sulfonyl substitution pattern is not available through the 2-sulfonyl chloride isomer [1], enabling the exploration of unique structure-activity relationships (SAR) in medicinal chemistry projects.

Multiplexed Quantitative Proteomics or Metabolomics via LC-MS/MS

Analytical chemists performing isotope-coded derivatization (ICD) for relative quantification can utilize the 7-methoxynaphthalene-1-sulfonyl tag as a mass-differentiated label [1]. Its mass tag (Δm/z = +256.71) provides a distinct separation from other common tags like dansyl (Δm/z = +234.32) [2], allowing for multiplexed experiments or serving as an alternative when isotopic overlap is a concern.

Enhancing HPLC Resolution of Polar or Amphiphilic Analytes

When analyzing challenging compounds that exhibit poor retention or resolution on reversed-phase columns, derivatization with 7-methoxynaphthalene-1-sulfonyl chloride can improve chromatographic performance [1]. The naphthalene moiety increases hydrophobic interactions with the stationary phase, potentially leading to better peak separation and more accurate quantification of amines, phenols, or alcohols in complex biological or environmental matrices.

Development of Fluorescent Probes for Biomolecule Tracking

In cell biology or biochemistry studies requiring the visualization of proteins or peptides, 7-methoxynaphthalene-1-sulfonyl chloride can serve as a reactive handle that simultaneously introduces a fluorescent naphthalene core [1]. This dual functionality simplifies the creation of labeled biomolecules for tracking cellular localization or studying protein-protein interactions via fluorescence microscopy [2].

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